N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a dihydrobenzofuran moiety, and a pyrazole ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the dihydrobenzofuran core This can be achieved through cyclization reactions involving appropriate precursors The pyrazole ring is then introduced via condensation reactions with hydrazine derivativesIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide can be compared with other compounds that have similar structural features:
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylate: Similar structure but with an ester group instead of an amide.
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-cyclopropyl-1H-pyrazole-3-carboxamide: Lacks the dihydrobenzofuran moiety, potentially altering its chemical properties and applications.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c19-15(16-11-2-3-11)13-8-12(17-18-13)9-1-4-14-10(7-9)5-6-20-14/h1,4,7-8,11H,2-3,5-6H2,(H,16,19)(H,17,18) |
InChI Key |
UMBGRGGVSHBAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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